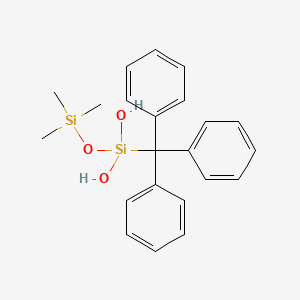
1,3-Dioxolane, 2-(2,3,5,6-tetrafluoro-4-iodophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane, 2-(2,3,5,6-tetrafluoro-4-iodophenyl)-: is a chemical compound characterized by the presence of a dioxolane ring substituted with a tetrafluoro-iodophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2-(2,3,5,6-tetrafluoro-4-iodophenyl)- typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The reaction is catalyzed by acids and proceeds under mild conditions. The specific synthetic route for this compound may involve the following steps:
Formation of the Dioxolane Ring: The dioxolane ring is formed by reacting ethylene glycol with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Tetrafluoro-iodophenyl Group: The tetrafluoro-iodophenyl group is introduced through a substitution reaction, where the appropriate halogenated phenyl derivative is reacted with the dioxolane intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the acetalization and substitution steps.
化学反応の分析
Types of Reactions
1,3-Dioxolane, 2-(2,3,5,6-tetrafluoro-4-iodophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tetrafluoro-iodophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the tetrafluoro-iodophenyl group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols.
科学的研究の応用
1,3-Dioxolane, 2-(2,3,5,6-tetrafluoro-4-iodophenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,3-Dioxolane, 2-(2,3,5,6-tetrafluoro-4-iodophenyl)- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules.
Pathways Involved: The specific pathways depend on the biological context and the nature of the interactions. For example, it may inhibit or activate certain enzymes or receptors.
類似化合物との比較
Similar Compounds
- 2-(trifluoromethyl)-4,4,5,5-tetrafluoro-1,3-dioxolane
- 2,3,5,6-Tetrafluoro-1,4-benzoquinone
- 2,2,3,3-tetrafluorobutane-1,4-diyl dicarbamate
- 4-Fluoro-1,3-dioxolan-2-one
Uniqueness
1,3-Dioxolane, 2-(2,3,5,6-tetrafluoro-4-iodophenyl)- is unique due to the presence of both the dioxolane ring and the tetrafluoro-iodophenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
837368-27-1 |
|---|---|
分子式 |
C9H5F4IO2 |
分子量 |
348.03 g/mol |
IUPAC名 |
2-(2,3,5,6-tetrafluoro-4-iodophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H5F4IO2/c10-4-3(9-15-1-2-16-9)5(11)7(13)8(14)6(4)12/h9H,1-2H2 |
InChIキー |
RUBODQYUNFGMPK-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=C(C(=C(C(=C2F)F)I)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


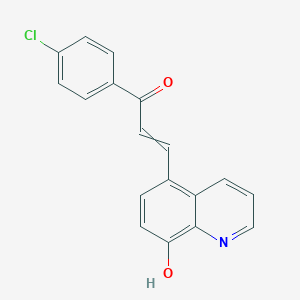
![Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate](/img/structure/B14195767.png)
![N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine](/img/structure/B14195768.png)
![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14195772.png)
![(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14195773.png)
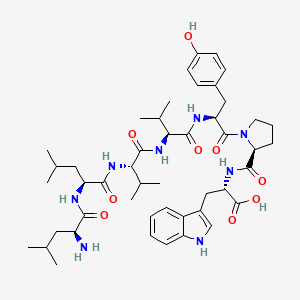
![N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine](/img/structure/B14195783.png)
![(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14195790.png)
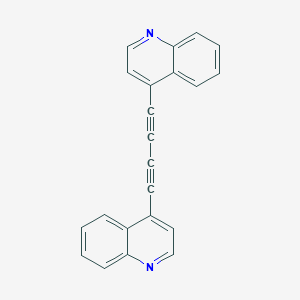
![Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl-](/img/structure/B14195815.png)
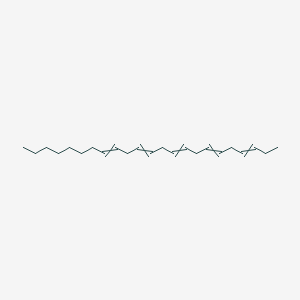
![6-(4-Ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14195823.png)
![2,6-Bis[(triphenylmethyl)amino]heptanedinitrile](/img/structure/B14195830.png)
